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Compound of Interest

Compound Name: 2-Chloro-4-iodonicotinic acid

Cat. No.: B1591275

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid

Abstract

2-Chloro-4-iodonicotinic acid is a halogenated pyridine derivative that serves as a highly
versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional
structure, featuring a carboxylic acid, a chloro substituent at the 2-position, and an iodo
substituent at the 4-position, provides orthogonal reactivity that is highly sought after by
researchers, scientists, and drug development professionals. The distinct electronic properties
and steric environment of each functional group allow for regioselective modifications, making it
a key intermediate in the synthesis of complex molecular architectures. This guide provides a
comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and
applications, with a particular focus on its role in the development of novel pharmaceuticals and
agrochemicals.

Physicochemical and Structural Properties

2-Chloro-4-iodonicotinic acid is a solid at room temperature, with properties defined by its
substituted pyridine ring structure. The presence of electron-withdrawing chlorine and iodine
atoms, along with the carboxylic acid group, significantly influences the electron density of the
pyridine ring, impacting its reactivity.
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Property Value Reference
CAS Number 544671-78-5
Molecular Formula CeHsCIINO:2
Molecular Weight 283.45 g/mol
White to brown crystalline
Appearance
powder
Melting Point 175-178°C (decomposes)
2-chloro-4-iodopyridine-3-
IUPAC Name . _
carboxylic acid
SMILES C1=CN=C(C(=C1l)C(=0)0O)ClI
XOMBFOCJXYZRSI-
InChl Key

UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of 2-chloro-4-iodonicotinic acid is not commonly detailed as a direct, single-
step process from simple precursors. It is typically derived from more accessible starting
materials like 2-chloronicotinic acid. The general strategy involves the synthesis of the 2-
chloronicotinic acid core followed by a regioselective iodination step.

Synthesis of the Precursor: 2-Chloronicotinic Acid

Several routes exist for the industrial production of 2-chloronicotinic acid. One established
method involves the oxidation and subsequent chlorination of a nicotinic acid derivative.

Workflow: Synthesis of 2-Chloronicotinic Acid
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Caption: Synthesis of 2-chloronicotinic acid from its N-oxide.

Experimental Protocol:

Step 1: Chlorination of Nicotinic Acid-N-Oxide. 70g of nicotinic acid-N-oxide is suspended in
300 mL of phosphorus oxychloride (POCIs).

Step 2: Base Addition. 509 of triethylamine is added dropwise at room temperature. The
reaction is exothermic, and the starting material dissolves around 50°C. The rationale for
using a tertiary amine base is to facilitate the reaction and neutralize the HCI generated in
situ, which can otherwise lead to unwanted side reactions.

Step 3: Reaction. The solution is heated in a water bath to 100°C for 4 hours to drive the
reaction to completion.

Step 4: Work-up. Excess POCIs is removed by distillation under vacuum. The residue is
carefully poured into water, keeping the temperature below 40°C.

Step 5: Precipitation. The pH of the aqueous solution is adjusted to 2.0-2.5 with a diluted
caustic soda solution, causing the 2-chloronicotinic acid to precipitate.

Step 6: Isolation. The solid product is collected by filtration, washed, and dried. This method
typically yields 65-70% of the theoretical product.

lodination to Form 2-Chloro-4-iodonicotinic Acid
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With the 2-chloronicotinic acid precursor in hand, the next step is electrophilic iodination. The
pyridine ring is generally electron-deficient, making electrophilic substitution challenging.
However, the exact positioning and conditions can direct the iodine to the 4-position. A common
method for iodinating such rings is using iodine in the presence of an oxidizing agent or using a
more reactive iodine source like N-iodosuccinimide (NIS) in an acidic medium.

Self-Validating Protocol (lllustrative):

o Step 1: Dissolution. Dissolve 2-chloronicotinic acid in a suitable solvent, such as
concentrated sulfuric acid, which also acts as a catalyst by protonating the ring and making it
more susceptible to substitution.

o Step 2: lodination Reagent. Add N-iodosuccinimide (NIS) or a mixture of lodine and an
oxidizing agent (e.g., periodic acid) portion-wise to the solution while maintaining a controlled
temperature, typically between 25-60°C. The choice of an iodinating agent is critical; NIS is
often preferred for its milder nature and higher efficiency compared to molecular iodine.

o Step 3: Reaction Monitoring. The reaction progress is monitored by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the
starting material is consumed.

e Step 4: Quenching and Isolation. The reaction mixture is carefully poured onto crushed ice,
which simultaneously quenches the reaction and begins the precipitation of the product. The
pH is adjusted with a base (e.g., sodium hydroxide solution) to induce full precipitation.

o Step 5: Purification. The crude 2-chloro-4-iodonicotinic acid is collected by filtration,
washed with cold water to remove residual acid and salts, and then purified by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final
product.

Chemical Reactivity and Applications

The synthetic utility of 2-chloro-4-iodonicotinic acid stems from the differential reactivity of its
three functional groups. This allows for sequential, regioselective reactions, making it an ideal
scaffold in combinatorial chemistry and targeted synthesis. The chloro group at the 2-position
and the iodo group at the 4-position are particularly valuable as handles for cross-coupling
reactions, a cornerstone of modern drug discovery.
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Workflow: Versatile Reactivity of the Scaffold
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Caption: Key reaction pathways for 2-chloro-4-iodonicotinic acid.

Reactions at the 4-Position (lodo Group)

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 4-position
the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and
Sonogashira couplings. This is the most common strategy employed.

o Causality: The lower bond dissociation energy of the C-I bond compared to the C-Cl bond
allows for selective oxidative addition to the Pd(0) catalyst at lower temperatures. This kinetic
preference enables chemists to functionalize the 4-position while leaving the 2-chloro group
intact for subsequent modification.

Reactions at the 2-Position (Chloro Group)

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SnAr)
by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group.

o Causality: After the 4-position has been modified, a wide range of nucleophiles (amines,
alcohols, thiols) can be introduced at the 2-position, often under thermal or microwave
conditions. This sequential approach is a powerful tool for building molecular diversity. The
related compound, 2-chloronicotinic acid, is widely used for this purpose to create derivatives
with applications as antibiotics, anti-inflammatory drugs, and herbicides.
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Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides using
standard organic chemistry techniques.

o Causality: This functional group is typically modified either first (after which it can act as a
directing group) or last, after the core scaffold has been assembled via cross-coupling and
SnAr reactions. Amide coupling is particularly relevant in medicinal chemistry for linking the
scaffold to other pharmacophores.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are a privileged scaffold in medicinal chemistry. While specific drugs
derived directly from 2-chloro-4-iodonicotinic acid are not broadly publicized, its parent
compound, 2-chloronicotinic acid, is a key intermediate in the synthesis of:

e Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDSs) like niflumic acid, and
antimicrobial agents.

» Agrochemicals: Herbicides such as diflufenican and nicosulfuron, which are crucial for crop
protection and food security.

The 2-chloro-4-iodo derivative offers a more advanced platform for creating next-generation
compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles due to
the ability to introduce diverse substituents at two distinct positions on the pyridine ring.

Safety and Handling

As with its parent compound, 2-chloro-4-iodonicotinic acid should be handled with care in a
laboratory setting.

e Hazard Classification: It is considered a hazardous substance. It is known to cause skin and
serious eye irritation and may cause respiratory irritation.

» Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat. Avoid breathing dust and prevent contact with skin and eyes.
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e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from strong oxidizing agents, acids, and bases.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-iodonicotinic acid represents a powerful and strategic intermediate for the
synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its
functional groups, which permits a high degree of control over molecular design. For
researchers in drug discovery and materials science, this compound offers a reliable scaffold
for constructing novel entities with tailored biological or physical properties. As synthetic
methodologies continue to advance, the applications for versatile building blocks like 2-chloro-
4-iodonicotinic acid are poised to expand, further solidifying its role as an enabler of scientific
innovation.

» To cite this document: BenchChem. [Literature review on 2-Chloro-4-iodonicotinic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591275#literature-review-on-2-chloro-4-
iodonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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